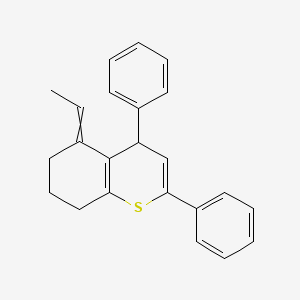
5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran is a complex organic compound that belongs to the class of benzothiopyrans. These compounds are characterized by a sulfur atom incorporated into a benzene ring fused with a pyran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: A compound with a similar ethylidene group but different core structure.
Cyclohexane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran is unique due to its specific combination of functional groups and ring structure
Propiedades
Número CAS |
91663-84-2 |
|---|---|
Fórmula molecular |
C23H22S |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
5-ethylidene-2,4-diphenyl-4,6,7,8-tetrahydrothiochromene |
InChI |
InChI=1S/C23H22S/c1-2-17-14-9-15-21-23(17)20(18-10-5-3-6-11-18)16-22(24-21)19-12-7-4-8-13-19/h2-8,10-13,16,20H,9,14-15H2,1H3 |
Clave InChI |
MGTGVUKNYJMUHM-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CCCC2=C1C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phenylsilane](/img/structure/B14357148.png)
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
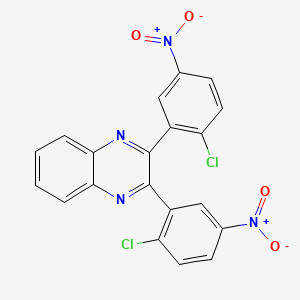
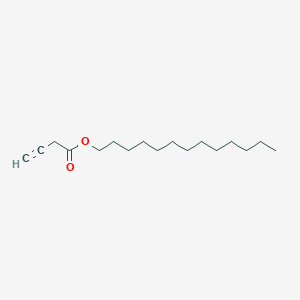
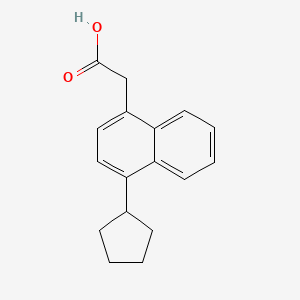
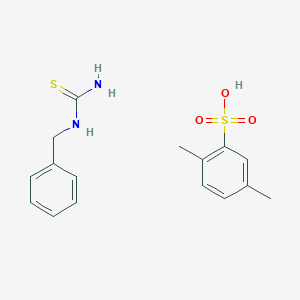
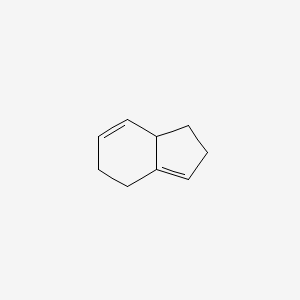
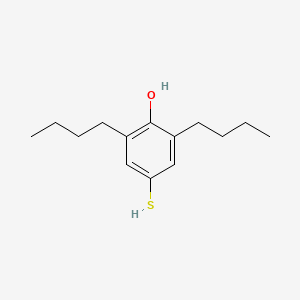
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
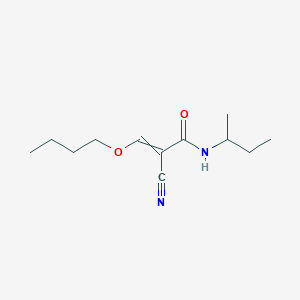
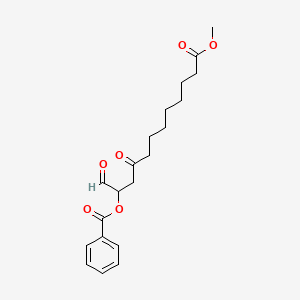
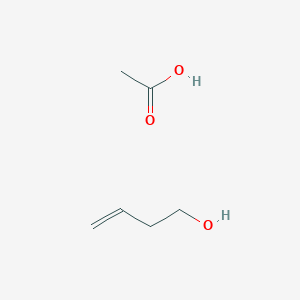
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

